molecular formula C52H60O4P2 B8136094 (R)-2,2'-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxy)-1,1'-biphenyl CAS No. 1365531-93-6

(R)-2,2'-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxy)-1,1'-biphenyl

Cat. No.: B8136094
CAS No.: 1365531-93-6
M. Wt: 811.0 g/mol
InChI Key: ITFRFVKFGZCSKA-UHFFFAOYSA-N
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Description

®-2,2’-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4’,6,6’-tetramethoxy)-1,1’-biphenyl is a complex organophosphorus compound It is characterized by its unique structure, which includes multiple methoxy and dimethylphenyl groups attached to a biphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2’-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4’,6,6’-tetramethoxy)-1,1’-biphenyl typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl core, followed by the introduction of phosphino groups. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct stereochemistry and high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

®-2,2’-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4’,6,6’-tetramethoxy)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The phosphino groups can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The methoxy and dimethylphenyl groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphino groups results in phosphine oxides, while substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2,2’-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4’,6,6’-tetramethoxy)-1,1’-biphenyl is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are useful in catalytic processes such as hydrogenation and cross-coupling reactions.

Biology and Medicine

The compound’s ability to form stable complexes with metals also makes it a candidate for use in medicinal chemistry. These metal complexes can be explored for their potential as therapeutic agents or diagnostic tools.

Industry

In the industrial sector, this compound is utilized in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism by which ®-2,2’-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4’,6,6’-tetramethoxy)-1,1’-biphenyl exerts its effects is primarily through its interaction with metal ions. The phosphino groups act as electron donors, forming strong bonds with metal centers. This interaction can influence the reactivity and stability of the metal complexes, making them effective catalysts or functional materials.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bis(diphenylphosphino)-1,1’-biphenyl (BIPHEP): A widely used ligand in asymmetric catalysis.

    1,1’-Bis(diphenylphosphino)ferrocene (dppf): Known for its applications in cross-coupling reactions.

    2,2’-Bis(diphenylphosphino)-6,6’-dimethylbiphenyl (MeO-BIPHEP): Similar in structure but with different substituents affecting its reactivity.

Uniqueness

®-2,2’-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4’,6,6’-tetramethoxy)-1,1’-biphenyl stands out due to its multiple methoxy and dimethylphenyl groups, which provide unique steric and electronic properties. These properties can enhance its performance in specific catalytic applications compared to other similar compounds.

This detailed overview highlights the significance and versatility of ®-2,2’-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4’,6,6’-tetramethoxy)-1,1’-biphenyl in various scientific and industrial fields

Properties

IUPAC Name

[2-[2-bis(3,4,5-trimethylphenyl)phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]-bis(3,4,5-trimethylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H60O4P2/c1-29-17-43(18-30(2)37(29)9)57(44-19-31(3)38(10)32(4)20-44)49-27-41(53-13)25-47(55-15)51(49)52-48(56-16)26-42(54-14)28-50(52)58(45-21-33(5)39(11)34(6)22-45)46-23-35(7)40(12)36(8)24-46/h17-28H,1-16H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFRFVKFGZCSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C)P(C2=CC(=C(C(=C2)C)C)C)C3=CC(=CC(=C3C4=C(C=C(C=C4P(C5=CC(=C(C(=C5)C)C)C)C6=CC(=C(C(=C6)C)C)C)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H60O4P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

811.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365531-93-6
Record name (R)-2,2'-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxy)-1,1'-biphenyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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